molecular formula C21H21NO3 B14290699 4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate CAS No. 116352-70-6

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate

Katalognummer: B14290699
CAS-Nummer: 116352-70-6
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: DOACRKFJXMHTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C₂₃H₂₃NO₅ It is known for its unique structure, which includes a cyanophenyl group and a hept-6-en-1-yloxy group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(hept-6-en-1-yl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hept-6-en-1-yloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate
  • 4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate
  • 4-Cyanophenyl 4-[(6-(but-3-en-1-yloxy)hexyl)oxy]benzoate

Uniqueness

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate is unique due to its specific hept-6-en-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

116352-70-6

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

(4-cyanophenyl) 4-hept-6-enoxybenzoate

InChI

InChI=1S/C21H21NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h2,7-14H,1,3-6,15H2

InChI-Schlüssel

DOACRKFJXMHTPY-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.